Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold
Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold
An In-Depth Technical Guide to Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate (CAS 61544-04-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the core of blockbuster drugs and highly effective agrochemicals.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design. This guide focuses on a specific, highly functionalized derivative: Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate .
The strategic placement of an N-isopropyl group and two vicinal ester functionalities makes this molecule a particularly valuable building block. The isopropyl group can modulate lipophilicity and metabolic stability, while the esters serve as versatile handles for a wide array of chemical transformations. This document provides a comprehensive technical overview, from its logical synthesis to its potential applications, designed to empower researchers to fully leverage this compound in their discovery programs.
Core Molecular Profile
A summary of the key physicochemical properties for Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is presented below. This data is essential for planning reactions, purification, and analytical characterization.
| Property | Value | Source / Notes |
| CAS Number | 61544-04-5 | |
| Molecular Formula | C₁₀H₁₄N₂O₄ | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | Expected to be a colorless oil or low-melting solid | Based on similar pyrazole esters[5] |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structure |
| Boiling Point | Not established; high boiling point expected | |
| Melting Point | Not established |
Strategic Synthesis: A Mechanistic Approach
The construction of the polysubstituted pyrazole ring is most effectively achieved through a [3+2] cycloaddition, a powerful and convergent strategy in heterocyclic chemistry.[1][6] The most logical pathway involves the reaction of an isopropyl-substituted diazo compound with a highly electrophilic alkyne, such as dimethyl acetylenedicarboxylate (DMAD).
The causality for this choice is rooted in efficiency and regiochemical control. The reaction between a hydrazine derivative and a 1,3-dicarbonyl compound is a classic method but can lead to regioisomeric mixtures.[3] The 1,3-dipolar cycloaddition, conversely, offers a more direct and often cleaner route to the desired isomer.
Caption: Workflow for the proposed synthesis of the target pyrazole.
Experimental Protocol: Synthesis via Cycloaddition
This protocol is a representative procedure based on established methodologies for synthesizing similar pyrazole dicarboxylates.[7] It is designed to be self-validating through in-process checks and clear endpoints.
Materials:
-
Isopropylhydrazine hydrochloride
-
Sodium nitrite
-
Dimethyl acetylenedicarboxylate (DMAD)[8]
-
Ethyl acetoacetate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
Preparation of the Diazo Precursor:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol at 0 °C, add isopropylhydrazine hydrochloride (1.05 eq) portion-wise.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazo intermediate is critical; this step is chosen to ensure its stability.
-
Stir the reaction for 2-3 hours at 0 °C. Progress can be monitored by TLC, observing the consumption of the starting materials.
-
-
Cycloaddition Reaction:
-
To the cold reaction mixture containing the in-situ generated diazo compound, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise. DMAD is a potent electrophile and Michael acceptor, so controlled addition is necessary to manage the exotherm.[8][9]
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction proceeds via an initial cycloaddition followed by spontaneous aromatization.
-
-
Work-up and Purification:
-
Remove the ethanol under reduced pressure.
-
Partition the residue between DCM and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil/solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate.
-
Spectroscopic Signature
Characterization is key to confirming the structure. The following table outlines the expected spectroscopic data based on the compound's structure and known values for similar pyrazoles.[10][11]
| Technique | Expected Data | Rationale |
| ¹H NMR | δ ~ 7.9-8.1 (s, 1H, pyrazole C5-H); δ ~ 4.5-4.8 (septet, 1H, N-CH); δ ~ 3.9 (s, 3H, ester OCH₃); δ ~ 3.8 (s, 3H, ester OCH₃); δ ~ 1.5 (d, 6H, CH(CH₃)₂) | The C5-H is the only proton on the aromatic ring. The isopropyl group shows a characteristic septet and doublet. Two distinct singlets for the ester methyls are expected due to their different electronic environments. |
| ¹³C NMR | δ ~ 164, 162 (C=O); δ ~ 145-155 (pyrazole C3, C5); δ ~ 110-120 (pyrazole C4); δ ~ 52-54 (ester OCH₃ x2); δ ~ 50-52 (N-CH); δ ~ 22-24 (CH(CH₃)₂) | Two distinct carbonyl signals confirm the ester groups. Three aromatic signals for the pyrazole ring. Signals for the isopropyl and methoxy carbons appear in the aliphatic region. |
| IR (cm⁻¹) | ~2980 (C-H alkane); ~1730 (C=O ester, strong); ~1550 (C=N/C=C ring); ~1250 (C-O stretch, strong) | The strong carbonyl stretch is the most prominent feature. The C-O stretch is also characteristically strong. |
| MS (ESI+) | m/z = 227.10 [M+H]⁺; 249.08 [M+Na]⁺ | Expected molecular ion peaks corresponding to the protonated and sodiated adducts of the parent molecule. |
Chemical Reactivity and Derivatization Potential
The true utility of this molecule lies in its potential for derivatization, providing a gateway to diverse chemical libraries for screening. The ester groups are the primary reactive sites for nucleophilic acyl substitution.
Caption: Key derivatization pathways from the core pyrazole diester.
Protocol 1: Saponification to Dicarboxylic Acid
The dicarboxylic acid is a critical intermediate for further modifications, such as amide couplings using standard peptide coupling reagents.
Procedure:
-
Dissolve the starting diester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4-6 hours. The choice of excess base ensures complete hydrolysis of both sterically different esters.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
The dicarboxylic acid product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Direct Amidation
This protocol allows for the direct conversion of the esters to amides, useful for rapidly building a library for structure-activity relationship (SAR) studies.
Procedure:
-
In a sealed tube, dissolve the diester (1.0 eq) in a suitable solvent like methanol.
-
Add the desired primary or secondary amine (2.5 - 5.0 eq). Using the amine as a solvent is also a viable option if it is a liquid.
-
Heat the reaction to 80-100 °C for 24-48 hours. This thermal method drives the reaction forward without the need for additional reagents.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess amine.
-
Purify the resulting crude diamide by column chromatography or recrystallization.
Applications in Drug Discovery and Agrochemicals
While this specific molecule (CAS 61544-04-5) is primarily a research chemical, its structural motifs are prevalent in active compounds.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a well-known hinge-binding motif in many kinase inhibitors. The substituents at the 3, 4, and N1 positions can be modified to target the solvent-exposed regions and gatekeeper residues of specific kinases.
-
Agrochemical Development: N-alkyl pyrazole carboxylic acid derivatives are widely used as herbicides and fungicides.[12] The dicarboxylate can be converted into various amides and other functional groups to screen for herbicidal or pesticidal activity.
-
Material Science: Pyrazole dicarboxylates can act as ligands for creating novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis and gas storage.[13]
Safety and Handling
General Advice: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
-
Health Hazards: While specific toxicity data is unavailable, similar chemicals can cause skin and serious eye irritation.[14][15][16] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
First Aid:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[17][18]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
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